Pipaciclina

Descripción general

Descripción

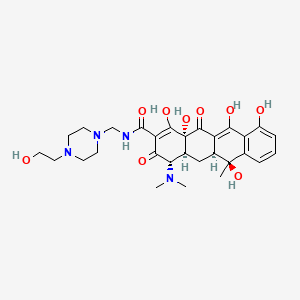

Pipaciclina, también conocida como mepiciclina, es un antibiótico de tetraciclina semisintético. Se forma mediante una condensación de Mannich de formaldehído y 4-hidroxietilpiperazina con tetraciclina. La introducción del grupo piperazina mejora su biodisponibilidad, convirtiéndola en un antibiótico más eficaz .

Aplicaciones Científicas De Investigación

La pipaciclina tiene varias aplicaciones de investigación científica, que incluyen:

Química: La this compound se utiliza como un compuesto modelo en estudios que involucran derivados de tetraciclina y sus propiedades químicas.

Biología: En la investigación biológica, la this compound se utiliza para estudiar los efectos de los antibióticos de tetraciclina sobre el crecimiento bacteriano y los mecanismos de resistencia.

Industria: La mayor biodisponibilidad de la this compound la convierte en un compuesto valioso en la industria farmacéutica para desarrollar nuevas formulaciones de antibióticos

Mecanismo De Acción

La pipaciclina ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une al ribosoma bacteriano, evitando la adición de nuevos aminoácidos a la cadena peptídica en crecimiento. Esta acción detiene efectivamente el crecimiento y la replicación bacteriana. Los objetivos moleculares de la this compound incluyen las subunidades ribosómicas bacterianas, que son esenciales para la síntesis de proteínas .

Métodos De Preparación

La pipaciclina se sintetiza mediante una reacción de condensación de Mannich que involucra formaldehído, 4-hidroxietilpiperazina y tetraciclina . Esta reacción introduce el grupo piperazina, lo que aumenta la biodisponibilidad del compuesto. Los métodos de producción industrial para la this compound generalmente implican síntesis a gran escala utilizando condiciones de reacción similares, asegurando la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

La pipaciclina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: La this compound puede sufrir reacciones de sustitución, en las que los grupos funcionales se reemplazan por otros grupos, lo que puede alterar sus propiedades

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

La pipaciclina es única entre los antibióticos de tetraciclina debido a la introducción del grupo piperazina, que aumenta su biodisponibilidad. Los compuestos similares incluyen:

Tetraciclina: El compuesto principal de la this compound, que se utiliza para tratar una amplia gama de infecciones bacterianas.

Doxiciclina: Un antibiótico de tetraciclina con mejor absorción y una vida media más larga.

Minociclina: Otro derivado de la tetraciclina con mayor solubilidad lipídica y mejor penetración tisular

La singularidad de la this compound radica en su mayor biodisponibilidad debido al grupo piperazina, lo que la convierte en un antibiótico más eficaz en ciertos entornos clínicos.

Propiedades

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQZDNDLCIQFJ-REHNUXHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891415 | |

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-80-1 | |

| Record name | Pipacycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipacycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Mepicycline?

A1: Mepicycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. This halts the addition of amino acids to the growing polypeptide chain, ultimately inhibiting bacterial growth.

Q2: How does Mepicycline differ from other tetracyclines in terms of its effect on the ureter?

A2: Research shows that different tetracyclines have varying effects on the ureter, with Mepicycline and Doxycycline antagonizing the contractile action of barium chloride, while Tetracycline and Rolitetracycline increase it. [] This difference is attributed to the percentage of 4-epiderivatives in each tetracycline. The higher the concentration of 4-epiderivatives, the weaker the effect of Mepicycline and Doxycycline, and the stronger the action of Tetracycline and Rolitetracycline. []

Q3: Does intravenous administration of Mepicycline affect ureteral flow?

A3: Intravenous injection of Mepicycline, unlike Tetracycline and Rolitetracycline, does not induce a significant change in intra-ureteral flow. [] This suggests a different pharmacokinetic profile and potentially less direct impact on the ureteral smooth muscle compared to other tetracyclines.

Q4: Does Mepicycline offer any protection against penicillinase?

A4: Yes, Mepicycline exhibits antipenicillinase activity. [, ] This means it can protect penicillin from inactivation by bacterial enzymes called penicillinases, which are a major mechanism of bacterial resistance to penicillin. This property could be beneficial in combating penicillin-resistant infections.

Q5: Are there any studies on the combined use of Mepicycline with other antibiotics?

A5: Yes, there have been laboratory and clinical studies investigating the effectiveness of Mepicycline combined with Phenoxymethylpenicillin. [, ] These studies highlight the potential synergistic effects of combining these antibiotics, potentially offering broader spectrum antibacterial coverage.

Q6: Is there evidence of Mepicycline being used in respiratory tract infections?

A6: While there is no direct mention of Mepicycline use for respiratory infections in the provided abstracts, research indicates that tetracyclines, in general, can impact respiratory tract function. [] The specific application of Mepicycline for respiratory infections would require further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)